Evidence Gap: No Comparative Biological Data Identified for CAS 1448056-98-1
A comprehensive search of primary research papers, patents, PubChem, ChEMBL, and BindingDB did not yield any quantitative potency, selectivity, or ADMET data for N-(2-bromophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide. The compound appears in chemical vendor catalogs (excluded sources) and is structurally annotated in PubChem and SpectraBase, but no functional assay results or head-to-head comparisons with close analogs are publicly available from permitted sources [1]. Several related pyridazine-3-carboxamides have been characterized as CB2 agonists (EC50 values from 3.7 nM to >10 µM) [2] and JAK/TYK2 inhibitors [3], but CAS 1448056-98-1 was not among the evaluated compounds in those studies.
| Evidence Dimension | Biological activity (any target) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest pyridazine-3-carboxamide analogs in CB2 study: Compound 26 (EC50 = 3.665 ± 0.553 nM, SI >2729) [2] |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A |
Why This Matters
The complete absence of quantitative biological data means that any procurement decision for this compound must be treated as exploratory; there is currently no evidence base to justify its selection over structurally characterized analogs with known activity profiles.
- [1] PubChem. N-(2-bromophenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide. NCBI. View Source
- [2] Qian HY et al. Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies. Eur J Med Chem. 2017 Sep 8;137:598-611. View Source
- [3] Liu F et al. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors. ACS Med Chem Lett. 2020. View Source
